

Technical Comparison Guide: FT-IR Characterization of 2-Bromo-6-chlorophenacyl bromide

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Compound of Interest

Compound Name:	2-Bromo-6-chlorophenacyl bromide
CAS No.:	1261604-22-1
Cat. No.:	B2389256

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Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectral characteristics of **2-Bromo-6-chlorophenacyl bromide** (also known as

-bromo-2-bromo-6-chloroacetophenone).[1][2] As a highly functionalized intermediate used in the synthesis of heterocycles and pharmaceutical scaffolds, its correct identification relies on distinguishing it from structurally similar phenacyl bromides.[1]

Critical Insight: Unlike typical aromatic ketones, this compound exhibits a significant "Blue Shift" (increase in wavenumber) in its carbonyl (C=O) absorption.[1][2] This is driven by the Steric Inhibition of Resonance caused by the 2,6-disubstitution pattern, which forces the carbonyl group out of coplanarity with the benzene ring, reducing conjugation.[1]

Material & Methods

To ensure reproducibility and spectral fidelity, the following protocol is recommended.

Sample Preparation[2][3]

- Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.[2]
- Crystal Material: Diamond or ZnSe (Diamond recommended due to the corrosive nature of alkyl bromides).[2]
- Alternative (High Resolution): KBr Pellet (1-2 mg sample in 100 mg dry KBr).[1][2]
 - Note: Phenacyl bromides are lachrymators and skin irritants. All preparation must occur in a fume hood.

Data Acquisition Parameters

- Spectral Range: 4000 – 400 cm^{-1} [1][2]
- Resolution: 4 cm^{-1} [1][2][3]
- Scans: 32 (Routine) or 64 (High Signal-to-Noise)
- Background: Air (ATR) or Pure KBr pellet (Transmission)

Characteristic Peak Analysis

The FT-IR spectrum of **2-Bromo-6-chlorophenacyl bromide** is defined by the interplay between inductive effects (electron withdrawal) and steric effects (geometry distortion).[1][2]

Table 1: Diagnostic FT-IR Peaks[2][3]

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Structural Assignment
Carbonyl (C=O)	1715 – 1735	Strong (Sharp)	Key Identifier. Shifted higher due to steric inhibition of resonance (Ortho-effect) + -halogen field effect. [1][2]
C-H (Aromatic)	3050 – 3100	Weak	C-H stretching of the phenyl ring.[2]
C-H (Aliphatic)	2920 – 2980	Weak/Medium	Asymmetric/Symmetric stretching of the -methylene (-CH ₂ Br) group.[1][2]
C=C (Aromatic)	1570 – 1595	Medium	Ring skeletal vibrations.[2] Often split due to asymmetry.
C-O / C-C	1200 – 1280	Medium	C-C(=O)-C skeletal stretch.[2]
C-Cl (Aromatic)	1050 – 1090	Medium	Aryl-Chloride stretching.[1][2]
C-Br (Aliphatic)	600 – 700	Strong	C-Br stretch of the phenacyl group.[1][2]
Substitution Pattern	760 – 800	Strong	C-H out-of-plane bending for 1,2,3-trisubstituted benzene (2,6-disubstituted acetophenone).[1]

The "Ortho-Effect" Mechanism

In standard Phenacyl Bromide, the phenyl ring and carbonyl group are coplanar, allowing π -electron delocalization.^[1] This conjugation lowers the C=O bond order, placing the peak at $\sim 1697\text{ cm}^{-1}$.^[1]

In **2-Bromo-6-chlorophenacyl bromide**, the bulky halogen atoms at the 2- and 6-positions physically prevent the carbonyl from lying flat against the ring.^{[1][2]}

- Consequence: The C=O bond loses conjugation with the ring (Steric Inhibition of Resonance).^[2]
- Result: The bond retains more "double bond" character, shifting the frequency significantly higher, often exceeding 1720 cm^{-1} .^[1]

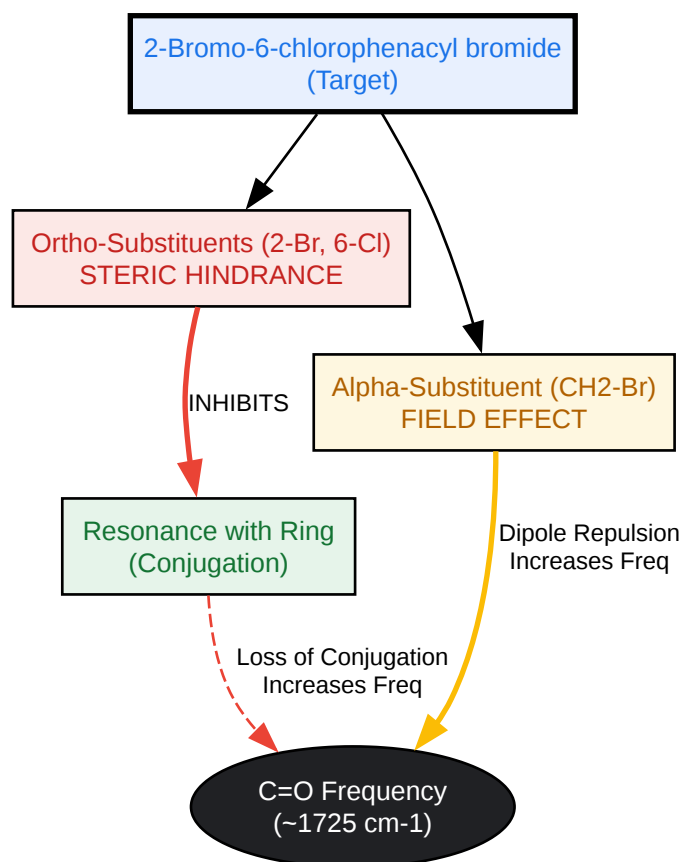
Comparative Analysis: Target vs. Alternatives

To validate the identity of **2-Bromo-6-chlorophenacyl bromide**, it must be compared against its precursors and analogs.^{[1][2]}

Table 2: Spectral Comparison with Analogs

Compound	Structure	C=O[1][3][4][5][6] [7][8][9] Frequency (cm ⁻¹)	Mechanistic Reason
Phenacyl Bromide	Unsubstituted	~1697	Full Conjugation + -Br Field Effect.
4-Chlorophenacyl Bromide	Para-substituted	~1700	Electronic effect (Inductive) only; No steric hindrance.
2-Bromo-6- chloroacetophenone	Precursor (Methyl Ketone)	~1705 - 1710	Steric inhibition raises freq, but lacks the -Br boost.[1][2]
Target: 2-Bromo-6- chlorophenacyl bromide	2,6-Disubstituted + -Br	1715 - 1735	Additive Effect: Steric Inhibition (Ring) + Field Effect (-Br).[1][2]

Visualizing the Structural Logic[2]

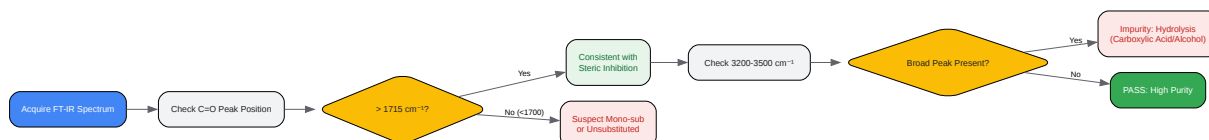


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Figure 1: Mechanistic contributions to the carbonyl frequency shift in **2-Bromo-6-chlorophenacyl bromide**.

Quality Control Workflow

The following decision tree outlines the process for verifying batch purity and identity using FT-IR.



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Figure 2: Step-by-step QC decision tree for validating **2-Bromo-6-chlorophenacyl bromide**.

References

- National Institute of Standards and Technology (NIST). (2023).[2] Acetophenone IR Spectrum & Trends. NIST Chemistry WebBook, SRD 69.[1][3][9] Retrieved from [Link][1]
- Kalendra, D. M., & Sickles, B. R. (2003).[1][2][10] Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. *Journal of Organic Chemistry*, 68(4), 1594-1596.[1][10] (Discusses ortho-effects on reactivity and structure). Retrieved from [Link]
- PubChem. (2023).[2] 2-Bromo-2'-chloroacetophenone (Spectral Data for Ortho-Analogs). Retrieved from [Link]
- Spectroscopy Online. (2025).[2] FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization. (General reference for FT-IR methodology). Retrieved from [Link]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. 2-溴-3'-氯苯乙酮 97% | Sigma-Aldrich \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [3. Phenol, 2-bromo- \[webbook.nist.gov\]](https://webbook.nist.gov)
- [4. Interpreting Infrared Spectra - Specac Ltd \[specac.com\]](https://www.specac.com)
- [5. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 \[sci-hub.kr\]](https://www.sci-hub.kr)
- [6. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [7. rsc.org \[rsc.org\]](https://www.rsc.org)
- [8. chemrxiv.org \[chemrxiv.org\]](https://chemrxiv.org)
- [9. Acetophenone \[webbook.nist.gov\]](https://webbook.nist.gov)
- [10. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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